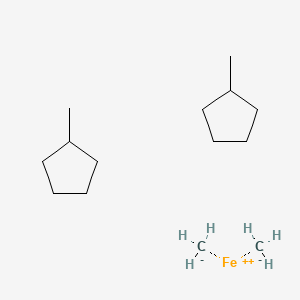
carbanide;iron(2+);methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;iron(2+);methylcyclopentane is a complex organometallic compound that combines the properties of carbanide, iron(2+), and methylcyclopentane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iron(2+);methylcyclopentane typically involves the reaction of methylcyclopentane with iron(2+) salts in the presence of a carbanide source. One common method is the reaction of methylcyclopentane with iron(2+) chloride and a carbanide donor under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the intermediate complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbanide;iron(2+);methylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced back to iron(0) or iron(1+) states.
Substitution: Ligand exchange reactions where the methylcyclopentane or carbanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often use phosphines (e.g., triphenylphosphine) or carbon monoxide (CO) as substituting ligands.
Major Products Formed
Oxidation: Iron(3+) complexes with modified ligands.
Reduction: Iron(0) or iron(1+) complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Carbanide;iron(2+);methylcyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential role in biological systems as a model for iron-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbanide;iron(2+);methylcyclopentane involves the coordination of the iron(2+) center with the carbanide and methylcyclopentane ligands. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally include interactions with other metal centers, organic substrates, and biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron(2+) complexes: Similar in structure but with cyclopentadienyl ligands instead of methylcyclopentane.
Ferrocene: An iron(2+) complex with two cyclopentadienyl ligands.
Iron(2+) carbonyl complexes: Contain carbon monoxide ligands instead of carbanide and methylcyclopentane.
Uniqueness
Carbanide;iron(2+);methylcyclopentane is unique due to the presence of the carbanide ligand, which imparts distinct electronic and steric properties compared to other iron(2+) complexes. This uniqueness makes it a valuable compound for specific catalytic and research applications where traditional iron complexes may not be as effective.
Properties
Molecular Formula |
C14H30Fe |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
carbanide;iron(2+);methylcyclopentane |
InChI |
InChI=1S/2C6H12.2CH3.Fe/c2*1-6-4-2-3-5-6;;;/h2*6H,2-5H2,1H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
DTZSYXIJNWMYAC-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC1CCCC1.CC1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















